An In-depth Technical Guide to the Chemical Properties of N-Ethyl-4-(trifluoromethyl)benzylamine
An In-depth Technical Guide to the Chemical Properties of N-Ethyl-4-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-4-(trifluoromethyl)benzylamine is a substituted benzylamine derivative characterized by the presence of an ethyl group on the nitrogen atom and a trifluoromethyl group at the para position of the benzene ring. This compound serves as a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical characterization of N-Ethyl-4-(trifluoromethyl)benzylamine, alongside a general framework for assessing its potential biological activity.
Core Chemical Properties
The fundamental chemical and physical properties of N-Ethyl-4-(trifluoromethyl)benzylamine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| CAS Number | 90390-12-8 |
| Molecular Formula | C₁₀H₁₂F₃N |
| Molecular Weight | 203.20 g/mol |
| Boiling Point | 208.3 °C at 760 mmHg |
| Flash Point | 79.8 °C |
| Solubility | Based on the related compound N-Ethylbenzylamine, it is expected to be slightly soluble in water and soluble in common organic solvents such as ethanol, ethyl ether, and benzene.[1] |
| Appearance | Expected to be a colorless to pale yellow liquid. |
Synthesis Protocol: Reductive Amination
A common and effective method for the synthesis of N-Ethyl-4-(trifluoromethyl)benzylamine is through the reductive amination of 4-(trifluoromethyl)benzaldehyde with ethylamine.[2][3] This two-step, one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the corresponding amine.
Reaction Scheme:
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent (e.g., sodium cyanoborohydride)[3]
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 4-(trifluoromethyl)benzaldehyde (1 equivalent) in dichloromethane, add a solution of ethylamine (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure N-Ethyl-4-(trifluoromethyl)benzylamine.
Analytical Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[4]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Expected Signals: The spectrum is expected to show signals corresponding to the aromatic protons, the benzylic methylene protons, the ethyl methylene protons, and the ethyl methyl protons. The integration of these signals should correspond to the number of protons in each environment.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample, typically 50-100 mg in 0.6-0.7 mL of deuterated solvent, to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[4]
-
Data Acquisition: Acquire the ¹³C NMR spectrum on the same instrument.
-
Expected Signals: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the trifluoromethyl carbon, the aromatic carbons, the benzylic carbon, and the two carbons of the ethyl group.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As a liquid, the sample can be analyzed neat. Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[5]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions: Characteristic peaks are expected for N-H stretching (for secondary amines, typically a single weak band around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or hexane.[6]
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
Temperature Program: Use a temperature gradient to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
-
MS Conditions:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
-
-
Expected Results: The gas chromatogram will show a peak corresponding to the retention time of the compound. The mass spectrum of this peak will show the molecular ion (M⁺) and a characteristic fragmentation pattern that can be used to confirm the structure.
Biological Activity Screening Workflow
While specific biological activities for N-Ethyl-4-(trifluoromethyl)benzylamine are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The following workflow provides a general framework for the initial biological screening of a novel compound like this.
This workflow outlines a systematic approach to evaluating the biological potential of a new chemical entity, starting from its synthesis and characterization, moving through initial in vitro screening to identify "hits," and progressing towards the identification of a "lead" compound with desirable properties for further development.[7][8][9]
Conclusion
N-Ethyl-4-(trifluoromethyl)benzylamine is a chemical compound with well-defined properties that make it a useful intermediate in synthetic chemistry. This guide has provided a detailed overview of its chemical characteristics, a plausible and detailed synthesis protocol, and standard methods for its analytical characterization. Furthermore, a general workflow for the biological evaluation of such a novel compound has been presented to guide researchers in the early stages of drug discovery and development. The information compiled herein serves as a valuable resource for scientists working with this and related fluorinated organic molecules.
References
- 1. fishersci.ca [fishersci.ca]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. Drug Discovery Workflow - What is it? [vipergen.com]
- 8. benchchem.com [benchchem.com]
- 9. accio.github.io [accio.github.io]
